molecular formula C21H20N2O3 B2377805 1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione CAS No. 898419-31-3

1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione

Cat. No.: B2377805
CAS No.: 898419-31-3
M. Wt: 348.402
InChI Key: QJMLJBVWGMDJFN-UHFFFAOYSA-N
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Description

1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione is a complex organic compound with a unique structure that combines a pyrazine ring with ethenyl and ethoxyphenyl groups

Preparation Methods

The synthesis of 1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

For industrial production, the process may be scaled up with optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethenyl or ethoxy groups are replaced by other functional groups using appropriate nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, which can be tailored to achieve the desired chemical transformations.

Scientific Research Applications

1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression, depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione include other pyrazine derivatives with different substituents. These compounds can have varying biological activities and chemical properties, making them useful for comparative studies. Some examples include:

  • 1-[(4-Methylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione
  • 1-[(4-Ethenylphenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione
  • This compound

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-3-16-9-11-17(12-10-16)15-22-13-14-23(21(25)20(22)24)18-7-5-6-8-19(18)26-4-2/h3,5-14H,1,4,15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMLJBVWGMDJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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